molecular formula C26H17ClN2O B276779 2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone

2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone

Cat. No. B276779
M. Wt: 408.9 g/mol
InChI Key: ICGYVFXMSZGHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone, also known as AC-262,356, is a synthetic compound that belongs to the class of quinazolinone derivatives. It was first synthesized in 2008 by researchers at the pharmaceutical company Acadia Pharmaceuticals. Since then, it has been the subject of extensive scientific research due to its potential applications in the fields of neuroscience and sports medicine.

Mechanism of Action

2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone has been shown to selectively activate androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density. It also has the potential to improve athletic performance by increasing strength and endurance. However, further research is needed to fully understand the mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone and its potential applications in sports medicine.
Biochemical and Physiological Effects
2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that it can increase muscle mass and bone density, improve muscle strength and endurance, and reduce fat mass. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone is its tissue-selective nature, which makes it a potentially safer alternative to traditional anabolic steroids. It also has a relatively long half-life, which means it can be administered less frequently than other SARMs. However, there are also some limitations to its use in lab experiments. For example, its effects on humans are not yet fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are many potential future directions for research on 2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone. One area of interest is its potential applications in sports medicine, particularly in the treatment of muscle wasting and other conditions that affect athletic performance. Another area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone and its potential applications in these and other fields.

Synthesis Methods

The synthesis of 2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 2-chloroacetophenone and 2-naphthylamine to form the intermediate 2-(2-chlorophenyl)acetamide. This intermediate is then reacted with acetic anhydride to form the corresponding N-acetyl derivative, which is subsequently cyclized with ethyl orthoformate to yield the final product.

Scientific Research Applications

2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone has been the subject of numerous scientific studies due to its potential as a selective androgen receptor modulator (SARM). SARMs are a class of compounds that selectively target androgen receptors in the body, which are responsible for mediating the effects of testosterone. Unlike traditional anabolic steroids, SARMs are designed to be tissue-selective, meaning they only activate androgen receptors in certain tissues, such as muscle and bone, while avoiding activation in other tissues, such as the prostate and liver.

properties

Molecular Formula

C26H17ClN2O

Molecular Weight

408.9 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)ethenyl]-3-naphthalen-1-ylquinazolin-4-one

InChI

InChI=1S/C26H17ClN2O/c27-22-13-5-2-9-19(22)16-17-25-28-23-14-6-4-12-21(23)26(30)29(25)24-15-7-10-18-8-1-3-11-20(18)24/h1-17H

InChI Key

ICGYVFXMSZGHKR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C=CC5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C=CC5=CC=CC=C5Cl

Origin of Product

United States

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